molecular formula C30H35ClN4O5S2 B2366206 N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride CAS No. 1321835-72-6

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride

Cat. No.: B2366206
CAS No.: 1321835-72-6
M. Wt: 631.2
InChI Key: YYXWITBTAIYELA-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as diethylamino, dioxino, benzo, thiazol, and sulfamoyl groups. The presence of these groups suggests that the compound may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:

    Formation of the dioxino and thiazol rings: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the diethylamino group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the sulfamoyl group: This step may involve sulfonation reactions using reagents such as chlorosulfonic acid.

    Final coupling reactions: The intermediate compounds are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and efficient scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound may be investigated for its potential therapeutic applications, such as in drug development.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved will depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Vanillin acetate
  • Ethyl (4-aminophenyl)carbamate

Uniqueness

N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride is unique due to its complex molecular structure and the presence of multiple functional groups. This complexity may confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O5S2.ClH/c1-4-32(5-2)16-17-33(30-31-25-20-26-27(21-28(25)40-30)39-19-18-38-26)29(35)22-12-14-24(15-13-22)41(36,37)34(6-3)23-10-8-7-9-11-23;/h7-15,20-21H,4-6,16-19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXWITBTAIYELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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